Methyl 2-amino-3-chloropropanoate hydrochloride Methyl 2-amino-3-chloropropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 33646-31-0
VCID: VC0015906
InChI: InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H
SMILES: COC(=O)C(CCl)N.Cl
Molecular Formula: C4H9Cl2NO2
Molecular Weight: 174.02 g/mol

Methyl 2-amino-3-chloropropanoate hydrochloride

CAS No.: 33646-31-0

VCID: VC0015906

Molecular Formula: C4H9Cl2NO2

Molecular Weight: 174.02 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-chloropropanoate hydrochloride - 33646-31-0

Description

Methyl 2-amino-3-chloropropanoate hydrochloride is a serine analogue with the chemical formula C4H9Cl2NO2C_4H_9Cl_2NO_2 . It is also known as methyl 2-amino-3-chloropropanoate;hydrochloride, D,L-beta-Chloroalanine methyl ester hydrochloride, or D,L-3-Chloroalanine methyl ester hydrochloride . Its InChI code is InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H .

This compound is used in drug synthesis, specifically in the preparation of R-3-chloroserine methyl ester hydrochloride, an intermediate in the synthesis of D-cycloserine . D-cycloserine is an antibiotic effective against tuberculosis bacteria and also acts as a regulatory factor for the NMDA receptor in the central nervous system, used in treating psychological conditions .

When handling methyl 2-amino-3-chloropropanoate hydrochloride, precautions should be taken to avoid skin and eye irritation, as well as respiratory tract irritation . It should be stored under inert atmosphere at 2-8°C . Similar compounds include other amino acid derivatives and specifically, R-3-chloroalanine methyl ester hydrochloride, highlighting its role as a building block in synthesizing more complex pharmaceutical compounds .

CAS No. 33646-31-0
Product Name Methyl 2-amino-3-chloropropanoate hydrochloride
Molecular Formula C4H9Cl2NO2
Molecular Weight 174.02 g/mol
IUPAC Name methyl 2-amino-3-chloropropanoate;hydrochloride
Standard InChI InChI=1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H
Standard InChIKey POPBCSXDEXRDSX-UHFFFAOYSA-N
SMILES COC(=O)C(CCl)N.Cl
Canonical SMILES COC(=O)C(CCl)N.Cl
Synonyms NSC 170313; NSC 77696;
PubChem Compound 13050341
Last Modified Sep 15 2023

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